Efficient Modular Synthesis of π-Conjugated Linkers
In a systematic modular chemistry approach, (E)-(4-styrylphenyl)boronic acid was synthesized via optimized procedures specifically designed for preparing extended π-conjugated linkers bearing styryl backbones, enabling its direct incorporation as a boronic acid-functionalized building block in Suzuki-Miyaura coupling reactions [1]. The methodology demonstrates that this compound can serve as a key precursor for constructing diverse donor-acceptor push-pull chromophores through convergent synthetic routes [1].
| Evidence Dimension | Synthetic accessibility and modular incorporation efficiency |
|---|---|
| Target Compound Data | Optimized procedure specifically developed for styryl-based π-conjugated linker preparation with boronic acid functionality intact [1] |
| Comparator Or Baseline | Alternative linker classes (biphenyl, phenylethynylphenyl) requiring distinct synthetic optimization [1] |
| Quantified Difference | Not quantified in yield comparisons; differentiation established through dedicated protocol development for this scaffold class |
| Conditions | Suzuki-Miyaura cross-coupling conditions; modular chemistry framework for push-pull chromophore synthesis |
Why This Matters
Validates that this compound is part of an intentionally optimized synthetic workflow for advanced materials, reducing development time for researchers building π-conjugated systems.
- [1] Bura T, Leclerc N, Fall S, Lévêque P, Heiser T, Retailleau P, Rihn S, Mirloup A, Ziessel R. Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. Beilstein J Org Chem. 2009;5:11. doi:10.3762/bjoc.5.11. View Source
